Cas no 1936729-97-3 (1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol)

1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol is a versatile organic compound with unique structural features. It exhibits excellent solubility in various organic solvents, facilitating its use in chemical synthesis. The presence of a bromo and nitro group on the phenyl ring offers a rich platform for substitution reactions, making it a valuable intermediate in the synthesis of complex organic molecules. Its cyclopropanic structure introduces strain, which can be exploited in photochemical and thermal reactions.
1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol structure
1936729-97-3 structure
Product Name:1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol
CAS No:1936729-97-3
MF:C9H8BrNO3
MW:258.06872177124
CID:6609215
PubChem ID:131217087
Update Time:2025-06-24

1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol
    • 1936729-97-3
    • EN300-1893751
    • Inchi: 1S/C9H8BrNO3/c10-8-6(9(12)4-5-9)2-1-3-7(8)11(13)14/h1-3,12H,4-5H2
    • InChI Key: OHBSRKFVHYLQSV-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1C1(CC1)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 256.96876g/mol
  • Monoisotopic Mass: 256.96876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66Ų

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Additional information on 1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol

Introduction to 1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol (CAS No. 1936729-97-3)

1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol (CAS No. 1936729-97-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its cyclopropanol core and nitro-substituted aromatic ring, presents a unique structural framework that makes it a promising candidate for further exploration in drug discovery and molecular design. The presence of both bromine and nitro functional groups enhances its reactivity, making it a versatile intermediate in synthetic chemistry.

The structure of 1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol is meticulously designed to exploit the inherent properties of its constituent parts. The cyclopropane ring, known for its strain and reactivity, introduces a high degree of flexibility and potential for conformational changes, which can be exploited in binding interactions with biological targets. Meanwhile, the aromatic ring substituted with bromine and nitro groups provides a rich landscape for electronic and steric interactions, crucial for modulating biological activity.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol with greater accuracy. Molecular docking studies have revealed that this compound exhibits potential binding affinity to various enzymes and receptors, suggesting its utility in the development of novel therapeutic agents. Specifically, preliminary studies indicate that it may interact with targets involved in inflammatory pathways, making it a candidate for further investigation in the treatment of chronic inflammatory diseases.

The synthesis of 1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromo and nitro groups on the aromatic ring is typically achieved through electrophilic aromatic substitution reactions, while the incorporation of the cyclopropanol moiety often employs ring-closing metathesis or other cyclopropanation strategies. These synthetic routes highlight the compound's complexity but also underscore its synthetic accessibility, provided that appropriate methodologies are employed.

In the realm of medicinal chemistry, the pharmacological profile of 1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol is being actively studied to elucidate its mechanism of action. Initial in vitro assays have shown promising results in terms of inhibitory activity against certain enzymes associated with metabolic disorders. Additionally, its ability to modulate receptor interactions has sparked interest in exploring its potential as an anti-cancer agent. The nitro group, in particular, has been identified as a key pharmacophore that can influence redox processes within cells, which could be leveraged for therapeutic benefit.

The chemical reactivity of 1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol extends beyond its biological significance. The bromine atom serves as a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allowing for the construction of more complex molecular architectures. Similarly, the nitro group can be reduced to an amine or converted into other functional groups like azides or carboxylic acids, providing multiple avenues for structural diversification.

As research progresses, the applications of 1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol are expected to expand into new therapeutic areas. Its unique structural features make it a valuable building block for designing molecules with tailored properties. For instance, derivatives of this compound could be engineered to enhance solubility or improve bioavailability, addressing common challenges in drug development. Furthermore, its potential role in modulating inflammatory responses positions it as a candidate for developing next-generation anti-inflammatory drugs.

The future directions in the study of 1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol are likely to involve interdisciplinary approaches that combine synthetic chemistry with computational modeling and biological testing. Advances in machine learning algorithms have made it possible to predict molecular properties more efficiently, reducing the time required for hit identification and lead optimization. This synergy between experimental and computational techniques will accelerate the discovery process and pave the way for novel therapeutics derived from this compound.

In conclusion, 1-(2-bromo-3-nitrophenyl)cyclopropan-1-ol represents a fascinating molecule with significant potential in pharmaceutical research. Its structural complexity, coupled with its diverse chemical reactivity and promising pharmacological properties, makes it a compelling subject for further investigation. As scientists continue to unravel its mysteries, this compound is poised to contribute to advancements across multiple therapeutic domains.

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